molecular formula C6H7N3O2 B11769311 4-Hydroxy-2-methylpyrimidine-5-carboxamide CAS No. 53135-25-4

4-Hydroxy-2-methylpyrimidine-5-carboxamide

Cat. No.: B11769311
CAS No.: 53135-25-4
M. Wt: 153.14 g/mol
InChI Key: PIKGLDBZGVKZKB-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylpyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6H7N3O2. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylpyrimidine-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpyrimidine-5-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

4-Hydroxy-2-methylpyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and nucleic acid interactions.

    Medicine: It is a precursor in the synthesis of antiviral and anticancer agents.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methyl-6-oxo-1H-pyrimidine-5-carboxamide
  • Favipiravir (T-705): An antiviral compound used for the treatment of influenza and Ebola virus infections .

Comparison: 4-Hydroxy-2-methylpyrimidine-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds like favipiravir, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

CAS No.

53135-25-4

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2-methyl-6-oxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C6H7N3O2/c1-3-8-2-4(5(7)10)6(11)9-3/h2H,1H3,(H2,7,10)(H,8,9,11)

InChI Key

PIKGLDBZGVKZKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)C(=O)N

Origin of Product

United States

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